![molecular formula C10H8O3 B1218226 1,3,8-Trihydroxynaphthalene CAS No. 7124-49-4](/img/structure/B1218226.png)
1,3,8-Trihydroxynaphthalene
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Overview
Description
Naphthalene-1,3,8-triol is a naphthalenetriol that is naphthalene substituted by hydroxy groups at positions 1, 3 and 8.
Scientific Research Applications
Role in Fungal Melanin Biosynthesis
1,3,8-Trihydroxynaphthalene is a precursor in the biosynthesis of fungal melanin, specifically dihydroxynaphthalene melanin. The enzyme this compound reductase (3HNR) catalyzes the reduction of this compound to produce 1,8-dihydroxynaphthalene, an essential step in melanin production.
Recent research has focused on synthesizing novel inhibitors targeting this compound reductase to combat fungal pathogens like Magnaporthe grisea, responsible for rice blast disease.
Case Study: Inhibitor Synthesis and Evaluation
A series of β-nitrostyrene compounds were rationally designed based on the structural information of the active site of 3HNR. These compounds exhibited high inhibitory activities against 3HNR with IC50 values as low as 0.29 μM. Notably, compound 3-2 demonstrated significant fungicidal activity against M. grisea, suggesting that derivatives of this compound could serve as promising leads for agricultural fungicides .
Compound | IC50 (μM) | Fungicidal Activity (EC50 ppm) |
---|---|---|
3-2 | 0.29 | 9.5 |
3-4 | Not specified | Moderate |
Theoretical Studies on Conformational Stability
Theoretical studies have been conducted to analyze the conformer stability of this compound using density functional theory (DFT). The findings suggest that different tautomeric forms and their rotamers exhibit varying stability profiles depending on solvent conditions.
Key Findings:
- DFT methods provided the best agreement with experimental data when using a continuum solvation model.
- The semiempirical AM1 method showed promise for studying larger systems .
Environmental and Industrial Applications
While primarily studied for its biological significance, this compound also has potential industrial applications due to its chemical properties.
Potential Applications:
- Used as an intermediate in organic synthesis.
- Potential application in developing new materials with specific optical or electronic properties.
Properties
CAS No. |
7124-49-4 |
---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
naphthalene-1,3,8-triol |
InChI |
InChI=1S/C10H8O3/c11-7-4-6-2-1-3-8(12)10(6)9(13)5-7/h1-5,11-13H |
InChI Key |
USWUTUCXLQBQCG-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC(=CC(=C2C(=C1)O)O)O |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)O)O)O |
Synonyms |
1,3,8-trihydroxynaphthalene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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